

# Determining the Minimum Inhibitory Concentration of BING Peptide: Application Notes and Protocols

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## Compound of Interest

Compound Name: *BING*

Cat. No.: *B12369490*

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## Introduction

**BING** is a novel 13-residue thermostable antimicrobial peptide (AMP) isolated from the plasma of the Japanese medaka fish (*Oryzias latipes*). It exhibits broad-spectrum toxicity against a range of pathogenic bacteria, including drug-resistant strains.<sup>[1]</sup> The primary mechanism of action for **BING** in Gram-negative bacteria is the suppression of the CpxR/CpxA two-component system, a key regulator of the bacterial envelope stress response.<sup>[1]</sup> By downregulating cpxR, **BING** interferes with the bacteria's ability to manage envelope stress, which can enhance the efficacy of other antibiotics and delay the development of resistance.<sup>[1]</sup> These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the **BING** peptide using the broth microdilution method, a standard procedure for assessing the antimicrobial efficacy of peptides.

## Data Presentation: Minimum Inhibitory Concentration (MIC) of BING Peptide

The antimicrobial activity of **BING** has been evaluated against a panel of pathogenic bacteria. The following table summarizes the reported MIC values, defined as the lowest concentration of the peptide that inhibits visible bacterial growth after overnight incubation.

Bacterial Species	Strain	Gram Stain	MIC (µg/mL)
Escherichia coli	ATCC 25922	Gram-Negative	7.8
Pseudomonas aeruginosa	PAO1	Gram-Negative	25
Edwardsiella tarda	ATCC 15947	Gram-Negative	10
Streptococcus pyogenes	ATCC 19615	Gram-Positive	50
Acinetobacter baumannii	ATCC 19606	Gram-Negative	5
Klebsiella pneumoniae	ATCC 13883	Gram-Negative	10
Salmonella enterica	ATCC 14028	Gram-Negative	10
Staphylococcus aureus	ATCC 25923	Gram-Positive	>50
Enterococcus faecalis	ATCC 29212	Gram-Positive	>50

Data compiled from Dong M, et al. Sci Rep. 2021 Jun 9;11(1):12219.

## Experimental Protocols

### Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from established methods for antimicrobial susceptibility testing of cationic peptides.

Materials:

- **BING** peptide, synthesized and purified
- Test bacterial strains (e.g., E. coli ATCC 25922, P. aeruginosa PAO1)

- Cation-adjusted Mueller-Hinton Broth (MHB)
- Sterile 96-well polypropylene microtiter plates
- Sterile polypropylene tubes for dilutions
- Spectrophotometer or microplate reader
- Sterile deionized water or 0.01% acetic acid for peptide dissolution
- 0.01% acetic acid with 0.2% bovine serum albumin (BSA) for peptide dilutions (optional, to prevent peptide loss)
- Incubator (37°C) with shaking capabilities

#### Protocol:

- Preparation of Bacterial Inoculum:
  - From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
  - Inoculate the colonies into a tube containing 5 mL of MHB.
  - Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (approximately equivalent to a 0.5 McFarland standard, or an optical density at 600 nm (OD600) of 0.2-0.6).
  - Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately  $5 \times 10^5$  colony-forming units (CFU)/mL in the test wells.
- Preparation of **BING** Peptide Dilutions:
  - Prepare a stock solution of the **BING** peptide in sterile deionized water or 0.01% acetic acid to a concentration of 1 mg/mL.
  - Perform serial two-fold dilutions of the **BING** peptide stock solution in a suitable diluent (e.g., 0.01% acetic acid with 0.2% BSA) in polypropylene tubes to create a range of

concentrations (e.g., from 100 µg/mL down to 0.78 µg/mL).

- Assay Procedure:
  - In a 96-well polypropylene plate, add 50 µL of MHB to all wells.
  - Add 50 µL of the appropriate **BING** peptide dilution to the corresponding wells, creating a final volume of 100 µL and the desired final peptide concentrations.
  - Add 50 µL of the diluted bacterial suspension to each well, bringing the final volume to 150 µL.
  - Include the following controls on each plate:
    - Growth Control: 100 µL of MHB + 50 µL of bacterial suspension (no peptide).
    - Sterility Control: 150 µL of MHB (no bacteria, no peptide).
  - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
  - Following incubation, assess bacterial growth. This can be done visually by observing turbidity or quantitatively by measuring the OD600 using a microplate reader.
  - The MIC is the lowest concentration of the **BING** peptide that completely inhibits visible growth of the bacteria.

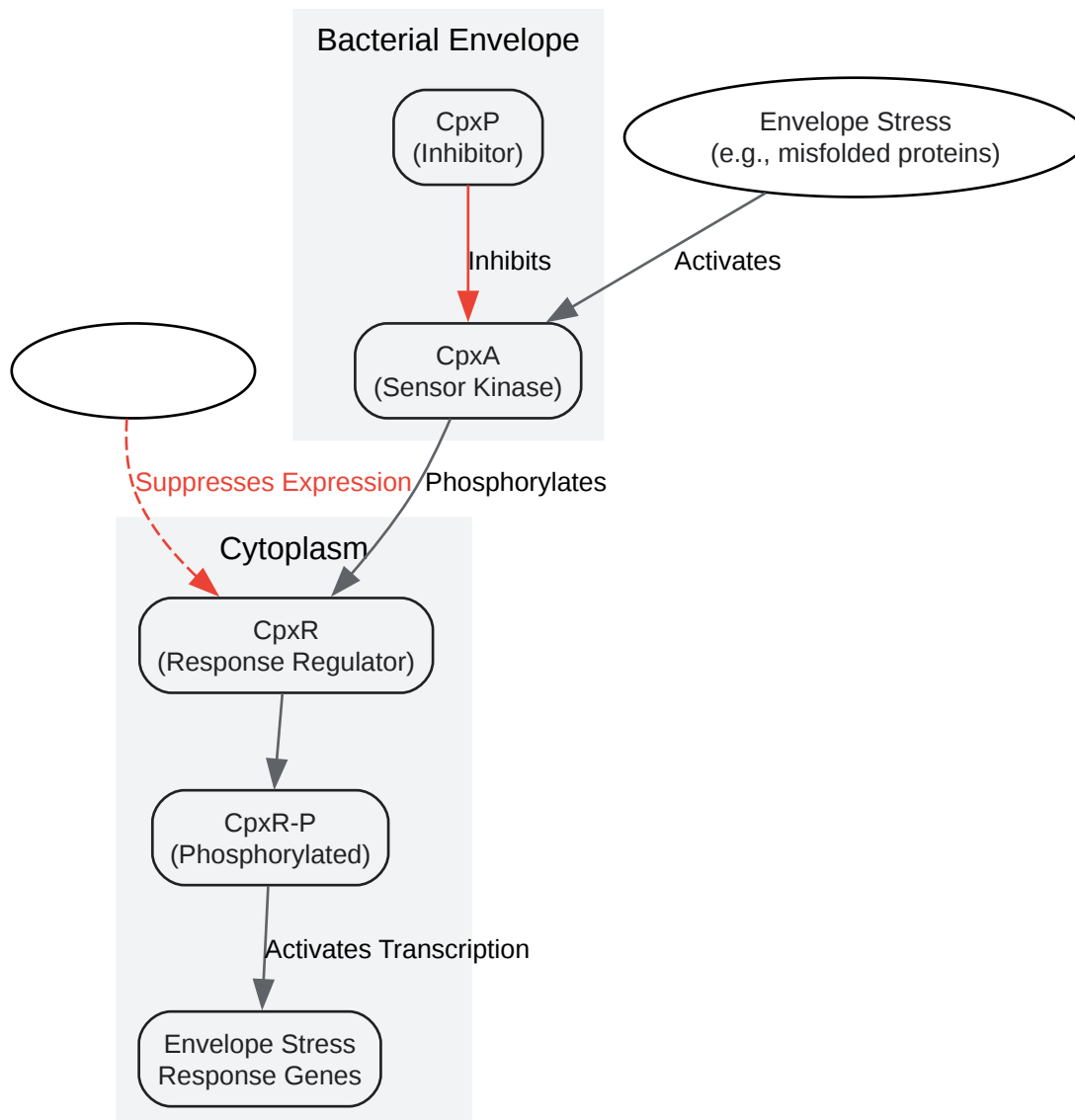
## Visualizations

### BING Peptide MIC Determination Workflow

BING Peptide MIC Determination Workflow

## Mechanism of Action: **BING** Peptide and the Cpx Envelope Stress Response

## BING's Effect on the Cpx Envelope Stress Response

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## References

- 1. BING, a novel antimicrobial peptide isolated from Japanese medaka plasma, targets bacterial envelope stress response by suppressing cpxR expression - PubMed [pubmed.ncbi.nlm.nih.gov]
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